MRT67307

説明

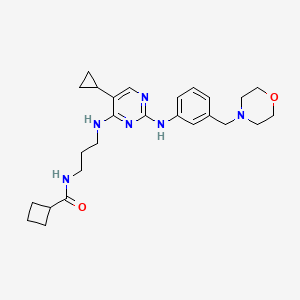

“N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide” is an aromatic amine . It is a derivative of 1-H-pyrazole-3-carboxamide and has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular formula of the compound is C26H36N6O2 . The structure includes a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition .Physical and Chemical Properties Analysis

The molecular weight of the compound is 464.6 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.科学的研究の応用

NK細胞修飾技術の強化

MRT67307は、VSV-G擬似型レンチウイルスベクターによるNK細胞のトランスダクションを可能にすることで、NK細胞修飾技術を強化するために使用されます。 これは、NK細胞を遺伝子改変して癌細胞をより効果的に標的化して破壊することができる免疫療法の分野で重要です .

CAR-T細胞におけるオートファジー阻害

この化合物は、抗原非依存性CAR持続的シグナル伝達によって引き起こされるCAR-T細胞の枯渇を防ぐために、オートファジー阻害剤として適用されてきました。 この用途は、患者のT細胞を改変して癌細胞を攻撃する治療法であるCAR-T細胞療法の有効性と寿命を向上させる上で重要です .

TBK1およびIKKイプシロンの阻害

This compoundは、エンドソームTLR4経路の下流にあるTBK1およびIKKイプシロンに対して阻害活性を示します。 この用途は、これらの酵素の阻害が免疫応答および炎症に関連する疾患の治療に有益となり得る医薬品化学で重要です .

作用機序

Target of Action

MRT67307 is a potent, reversible kinase inhibitor . It specifically blocks the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1) . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .

Mode of Action

This compound prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . Importantly, this compound has no noted effect on the canonical IKKs, IKKα or IKKβ, that are involved in the activation of NF-κB .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and subsequent expression of ISGs . This action blocks the NF-κB pathway . This compound has been shown to enhance il-1-stimulated activation of nf-κb-dependent gene expression, suggesting a negative regulation of the canonical ikks by tbk1/ikkε . Additionally, by inhibiting ULK1, this compound affects the autophagy pathway .

Pharmacokinetics

It is provided as a dried powder and is stable for at least 3 months when properly stored . It has a solubility of 15 mg/ml in H2O .

Result of Action

The inhibition of TBK1/IKKε by this compound results in a decrease in the expression of ISGs, such as IFN-β . This can have a significant impact on immune responses, as these genes play a crucial role in antiviral activities . Additionally, the inhibition of ULK1 by this compound blocks autophagy in cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it is shipped at room temperature and should be stored at -20 °C upon receipt . Repeated freeze-thaw cycles should be avoided to maintain its stability .

将来の方向性

生化学分析

Biochemical Properties

MRT67307 plays a significant role in biochemical reactions. It interacts with IKKε and TBK1, inhibiting their function . The IC50 values for IKKε and TBK1 are 160 nM and 19 nM, respectively . This compound also inhibits ULK1 and ULK2, key components of the autophagy pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . It does not affect the NF-κB signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the function of IKKε and TBK1, preventing the phosphorylation of IRF3 and subsequent expression of ISGs . It also inhibits ULK1 and ULK2, key components of the autophagy pathway .

Temporal Effects in Laboratory Settings

This compound is stable for at least 3 months when properly stored

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with IKKε and TBK1, key components of the NF-κB signaling pathway

特性

IUPAC Name |

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBGBACORPRCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659192 | |

| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190378-57-4 | |

| Record name | MRT-67307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRT-67307 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)